molecular formula C27H36N2O5 B130884 依巴司他 CAS No. 155974-00-8

依巴司他

货号 B130884
CAS 编号: 155974-00-8
分子量: 468.6 g/mol
InChI 键: ACRHBAYQBXXRTO-OAQYLSRUSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Efficacy and Mechanism of Action

Ivabradine is a novel therapeutic agent that specifically targets the pacemaker current (I(f)) in the sinoatrial node, which is responsible for controlling the heart rate. It operates by selectively inhibiting this current, leading to a reduction in heart rate without significantly affecting blood pressure or myocardial contractility . This unique mechanism of action distinguishes ivabradine from other heart-rate-reducing medications such as beta-blockers and calcium channel blockers . Ivabradine has been shown to be effective in the treatment of stable angina, as well as in certain heart failure patients .

Synthesis Analysis

The pharmacokinetics of ivabradine have been extensively studied, revealing that it is metabolized to an active metabolite, S-18982. Pharmacokinetic models have been developed to simulate the behavior of ivabradine and its metabolite in the human body, which are crucial for understanding its absorption, distribution, metabolism, and excretion . These models are based on data from clinical pharmacology studies and are instrumental in optimizing dosing regimens for patients .

Molecular Structure Analysis

Ivabradine's efficacy is closely tied to its molecular structure, which allows it to bind selectively to HCN channels, particularly HCN4, which are present in the sinoatrial node. Mutagenesis and in silico analysis have identified specific residues within the HCN4 channel that interact with ivabradine, confirming the presence of an inner cavity below the channel pore where ivabradine binds . This structural insight is critical for understanding how ivabradine exerts its therapeutic effects .

Chemical Reactions Analysis

The chemical interactions of ivabradine with the HCN channels result in a decrease in the spontaneous diastolic depolarization and rate of firing of action potentials. This leads to a reduction in heart rate. Ivabradine also exhibits Class I/C and Class III antiarrhythmic properties, which may contribute to its therapeutic benefits in patients with ischemic heart disease .

Physical and Chemical Properties Analysis

Ivabradine's physical and chemical properties have been characterized through various studies. For instance, its transdermal delivery has been enhanced through the development of transfersomes, which are vesicular carriers that encapsulate ivabradine, improving its permeability and skin retention . These transfersomes have been shown to have high entrapment efficiency and optimal particle size, which are important for their effectiveness as a drug delivery system . Additionally, ivabradine's safety profile has been confirmed in clinical studies, with the most common adverse events being visual symptoms and sinus bradycardia .

Clinical Implications and Case Studies

Clinical trials have demonstrated the efficacy of ivabradine in various patient populations. For example, in patients with stable angina, ivabradine was as effective as the beta-blocker atenolol in reducing the number of angina attacks and improving exercise tolerance . In the BEAUTIFUL trial, ivabradine did not significantly affect the primary composite endpoint in patients with stable coronary artery disease and left-ventricular systolic dysfunction, but it did reduce the incidence of myocardial infarction and coronary revascularisation in a subgroup of patients with heart rates of 70 bpm or greater . These findings highlight the potential of ivabradine in managing specific cardiovascular conditions and underscore the importance of patient selection in achieving optimal outcomes .

科学研究应用

作用机制和临床应用

  • 依巴司他选择性抑制窦房结组织中的 funny 电流 (If)。这种独特的机制不同于其他负性变时药物,使其在治疗收缩性心力衰竭和慢性稳定型心绞痛方面有效,且无明显的不良反应。它在管理不恰当的窦性心动过速方面也显示出前景 (Koruth, Lala, Pinney, Reddy, & Dukkipati, 2017)
  • 依巴司他对心率的特异性作用已导致对其非标签适应症的研究,作为传统降心率药物(如 β 受体阻滞剂和钙通道阻滞剂)的替代品 (Oliphant, Owens, Bolorunduro, & Jha, 2016)

治疗心力衰竭的作用

电生理特性

临床研究和试验

新的潜在适应症

  • 依巴司他可能有效治疗结点自动性心动过速,如一名患有先天性结点异位性心动过速的 3 岁女孩的病例所示,表明其作为这种形式的心动过速的新治疗方法的潜力 (Al-ghamdi, Al-Fayyadh, & Hamilton, 2013)
  • 依巴司他在急性冠状动脉综合征中的作用仍在研究中,但临床前研究和有限的临床数据表明,在此背景下,其潜力超出了降低心率 (Niccoli, Borovac, Vetrugno, Camici, & Crea, 2017)

安全和危害

Ivabradine should be handled with care to avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

属性

IUPAC Name

3-[3-[[(7S)-3,4-dimethoxy-7-bicyclo[4.2.0]octa-1,3,5-trienyl]methyl-methylamino]propyl]-7,8-dimethoxy-2,5-dihydro-1H-3-benzazepin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H36N2O5/c1-28(17-21-11-20-14-25(33-4)26(34-5)16-22(20)21)8-6-9-29-10-7-18-12-23(31-2)24(32-3)13-19(18)15-27(29)30/h12-14,16,21H,6-11,15,17H2,1-5H3/t21-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACRHBAYQBXXRTO-OAQYLSRUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCCN1CCC2=CC(=C(C=C2CC1=O)OC)OC)CC3CC4=CC(=C(C=C34)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(CCCN1CCC2=CC(=C(C=C2CC1=O)OC)OC)C[C@H]3CC4=CC(=C(C=C34)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H36N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2048240
Record name Ivabradine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2048240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

468.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Ivabradine lowers heart rate by selectively inhibiting If channels ("funny channels") in the heart in a concentration-dependent manner without affecting any other cardiac ionic channels (including calcium or potassium). Ivabradine binds by entering and attaching to a site on the channel pore from the intracellular side and disrupts If ion current flow, which prolongs diastolic depolarization, lowering heart rate. The If currents are located in the sinoatrial node and are the home of all cardiac pacemaker activity. Ivabradine therefore lowers the pacemaker firing rate, consequently lowering heart rate and reducing myocardial oxygen demand. This allows for an improved oxygen supply and therefore mitigation of ischemia, allowing for a higher exercise capacity and reduction in angina episodes.
Record name Ivabradine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09083
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Ivabradine

CAS RN

155974-00-8
Record name Ivabradine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=155974-00-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ivabradine [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0155974008
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ivabradine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09083
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Ivabradine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2048240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name IVABRADINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3H48L0LPZQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ivabradine
Reactant of Route 2
Reactant of Route 2
Ivabradine
Reactant of Route 3
Ivabradine
Reactant of Route 4
Reactant of Route 4
Ivabradine
Reactant of Route 5
Reactant of Route 5
Ivabradine
Reactant of Route 6
Reactant of Route 6
Ivabradine

Citations

For This Compound
24,700
Citations
JS Koruth, A Lala, S Pinney, VY Reddy… - Journal of the American …, 2017 - jacc.org
… The indications for the use of ivabradine have evolved along different timelines, based on … In this review, we aim to provide a brief and focused review of ivabradine’s pharmacological …
Number of citations: 154 www.jacc.org
T Ide, K Ohtani, T Higo, M Tanaka, Y Kawasaki… - Circulation …, 2019 - jstage.jst.go.jp
… In this review, we summarize the current knowledge of the HCN4 channel and ivabradine, … f inhibition by ivabradine, and the pharmacological and clinical effects of ivabradine in cardiac …
Number of citations: 54 www.jstage.jst.go.jp
K Swedberg, M Komajda, M Böhm, JS Borer, I Ford… - The Lancet, 2010 - thelancet.com
Background Chronic heart failure is associated with high mortality and morbidity. Raised resting heart rate is a risk factor for adverse outcomes. We aimed to assess the effect of heart-…
Number of citations: 223 www.thelancet.com
K Fox, I Ford, PG Steg, JC Tardif… - New England Journal …, 2014 - Mass Medical Soc
… Ivabradine is known to improve outcomes in patients with systolic heart failure. A trial of ivabradine … but post hoc analyses suggested that ivabradine improved outcomes in patients who …
Number of citations: 597 www.nejm.org
EA Bocchi, VMC Salemi - Expert opinion on drug safety, 2019 - Taylor & Francis
… of ivabradine in HF were reviewed. The SHIFT trial results indicated that ivabradine improves … In the CONSTATHE-DHF study, ivabradine reduced HR and improved left ventricular (LV) …
Number of citations: 23 www.tandfonline.com
JS Borer, K Fox, P Jaillon, G Lerebours - Circulation, 2003 - Am Heart Assoc
… and antiischemic effects of ivabradine, a new heart rate–… ivabradine (2.5, 5, or 10 mg BID) or placebo for 2 weeks, followed by an open-label 2- or 3-month extension on ivabradine (10 …
Number of citations: 803 www.ahajournals.org
JC Tardif - Heart Drug, 2005 - karger.com
… Ivabradine is the first selective and specific I f inhibitor with a complete clinical development … Additionally, ivabradine maintains its antianginal efficacy in the long term. Ivabradine …
Number of citations: 28 karger.com
JC Tardif, I Ford, M Tendera… - European heart …, 2005 - academic.oup.com
… anti-ischaemic effects of ivabradine and the beta-blocker atenolol. … ivabradine 5 mg and by 60.0±114.4 s with atenolol 50 mg (P<0.001 for non-inferiority). Non-inferiority of ivabradine …
Number of citations: 864 academic.oup.com
K Fox, I Ford, PG Steg, M Tendera, R Ferrari - The Lancet, 2008 - thelancet.com
Background Ivabradine specifically inhibits the I f current in the sinoatrial node to lower heart rate, without affecting other aspects of cardiac function. We aimed to test whether lowering …
Number of citations: 440 www.thelancet.com
M Böhm, J Borer, I Ford, JR Gonzalez-Juanatey… - Clinical Research in …, 2013 - Springer
Background We analysed the effect of ivabradine on outcomes in heart failure (HF) patients on recommended background therapies with heart rates ≥75 bpm and <75 bpm in the …
Number of citations: 341 link.springer.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。